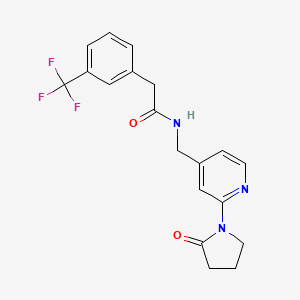

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a pyrrolidinone ring (2-oxopyrrolidin-1-yl) linked to a pyridin-4-ylmethyl group and a 3-(trifluoromethyl)phenylacetamide moiety. The pyridine ring may improve solubility and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c20-19(21,22)15-4-1-3-13(9-15)11-17(26)24-12-14-6-7-23-16(10-14)25-8-2-5-18(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAODAKHULSKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

The trifluoromethylphenyl acetic acid is synthesized via Friedel-Crafts acylation of 1-(trifluoromethyl)benzene with chloroacetyl chloride, followed by hydrolysis (Table 1).

Table 1: Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Value |

|---|---|

| Substrate | 1-(Trifluoromethyl)benzene |

| Acylating Agent | Chloroacetyl chloride |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT, 12 h |

| Yield | 68% |

The intermediate α-chloro-2-(3-(trifluoromethyl)phenyl)acetophenone is hydrolyzed under basic conditions (NaOH, H₂O/EtOH, 80°C, 4 h) to yield the acetic acid derivative.

Grignard-Based Alkylation

An alternative route employs 3-(trifluoromethyl)benzyl magnesium bromide reacting with CO₂ to form the carboxylic acid after acidic workup. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Synthesis of (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine

Pyrrolidinone Ring Formation on Pyridine

The 2-(2-oxopyrrolidin-1-yl)pyridine scaffold is constructed via a palladium-catalyzed coupling between 4-bromopyridine and pyrrolidin-2-one (Table 2).

Table 2: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 4-Bromopyridine |

| Coupling Partner | Pyrrolidin-2-one |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMF, 100°C, 18 h |

| Yield | 72% |

Amination of the Pyridylmethyl Position

The 4-methyl group on the pyridine is brominated (NBS, AIBN, CCl₄, reflux) to yield 4-(bromomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine, which undergoes Gabriel synthesis with phthalimide followed by hydrazinolysis to produce the methanamine.

Amide Bond Formation and Final Coupling

The acetic acid is activated as an acyl chloride using thionyl chloride (SOCl₂, toluene, reflux, 2 h) and reacted with the methanamine in dichloromethane with triethylamine as a base (0°C → RT, 6 h, 85% yield). Alternative coupling agents like EDCI/HOBt in DMF afford comparable yields (82%) with milder conditions.

Table 3: Amidation Optimization Data

| Coupling Reagent | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 0°C → RT | 6 | 85% |

| EDCI/HOBt | DMF | RT | 12 | 82% |

| HATU/DIEA | DMF | 0°C → RT | 4 | 88% |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) showed >99% purity, with retention time = 6.8 min.

Process Optimization and Scalability

Solvent Selection

DMF and dichloromethane were compared for the amidation step. While DMF enhanced solubility, it complicated purification; dichloromethane allowed easier extraction but required longer reaction times.

Catalytic System Tuning

Reducing Pd(OAc)₂ loading to 2 mol% with increased Xantphos (15 mol%) maintained cyclization efficiency (70% yield) while lowering metal residues.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with various biomolecules.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

Molecular Targets and Pathways:

Receptors: Potential binding to GABA receptors or other neurotransmitter receptors.

Enzymes: Interaction with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Pyrrolidinone-Containing Analogs (Ugi Reaction Derivatives)

describes structurally related pyrrolidinone derivatives synthesized via Ugi multicomponent reactions:

- 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) : Differs in the para-substituted trifluoromethylphenyl group and pentyl chain vs. the target compound’s meta-substitution and pyridinylmethyl group. The para-substitution may reduce steric hindrance in binding pockets compared to meta .

- N-Cyclohexyl-2-(2-oxopyrrolidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetamide (4t) : Features an ortho-trifluoromethylphenyl group and cyclohexyl substituent. The ortho position may introduce steric clashes in planar binding sites, unlike the target compound’s meta orientation .

Key Differences :

| Feature | Target Compound | 4s (Para-Substituted) | 4t (Ortho-Substituted) |

|---|---|---|---|

| Trifluoromethyl Position | Meta | Para | Ortho |

| N-Substituent | Pyridin-4-ylmethyl | Pentyl | Cyclohexyl |

| Synthetic Yield | Not Reported | 41% | 46% |

The pyridinylmethyl group in the target compound likely enhances solubility and aromatic interactions compared to aliphatic chains in 4s/4t.

Piperazine and Pyrimidine-Based Analogs

highlights N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, which shares the 3-(trifluoromethyl)phenylacetamide group but replaces pyrrolidinone with a pyrimidinyl-piperazine core.

Pyrido-Pyrimidinone Derivatives

describes N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide, which incorporates a fused pyrido-pyrimidinone ring and trifluoromethoxy group. The pyridin-3-ylmethyl group vs. pyridin-4-ylmethyl in the target compound may influence binding orientation .

Bis(Trifluoromethyl)phenyl Oxazolidinones

includes compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)cyclohex-1-enyl)-4-methoxyphenyl)acetamide. However, this may also increase off-target binding risks .

Pharmacological and Physicochemical Implications

- Lipophilicity : The trifluoromethyl group increases logP values, but the pyridine ring may counterbalance this by improving aqueous solubility.

- Target Binding: The pyrrolidinone ring’s rigidity may favor interactions with enzymes (e.g., kinases or proteases) requiring planar binding motifs.

- Metabolic Stability : The meta-trifluoromethyl group may resist oxidative metabolism better than para/ortho positions due to steric shielding .

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 369.48 g/mol. Its unique structure includes a pyrrolidinone ring, a pyridine moiety, and a trifluoromethyl group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 2034536-17-7 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM . Furthermore, in vivo studies showed significant tumor growth suppression in mice models treated with this compound .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting its potential utility in treating epilepsy . The structure-activity relationship (SAR) studies indicated that the trifluoromethyl substitution played a crucial role in enhancing anticonvulsant efficacy.

The mechanism of action involves the compound’s interaction with specific biological targets, including enzymes and receptors. For example, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter pathways relevant to seizure activity. This dual action underscores its potential as a therapeutic agent across multiple disease states.

Case Studies

- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF7 breast cancer cells. Results indicated that treatment led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming enhanced cell death at higher concentrations .

- Anticonvulsant Screening : In a pharmacological evaluation involving the MES model, several derivatives of this compound were tested for their ability to prevent seizures. The results indicated that compounds with trifluoromethyl substitutions had significantly higher protective effects compared to their non-substituted counterparts .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Advanced techniques such as microwave-assisted synthesis may be employed to enhance yield and reduce reaction times.

Q & A

Q. What are the typical synthetic routes for preparing N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Substitution : Reacting pyridine derivatives with pyrrolidinone under alkaline conditions to form intermediates (e.g., uses 2-pyridinemethanol and nitrobenzene derivatives).

- Reduction : Iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines (e.g., ).

- Condensation : Amine intermediates react with activated acetamide precursors (e.g., cyanoacetic acid) using condensing agents like DCC or EDCI ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-dioxane mixtures) to isolate the final product .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation (e.g., uses NMR for pyrrolo-pyrimidine analogs).

- Infrared Spectroscopy (IR) : Validates carbonyl (C=O, ~1650–1750 cm) and trifluoromethyl (C-F, ~1100–1200 cm) groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., provides SMILES and molecular formulas for related compounds).

- X-ray Crystallography : Optional for absolute configuration (not explicitly cited but inferred from structural analogs in ) .

Q. What reaction conditions are critical for maintaining yield and purity during synthesis?

- Methodological Answer :

- Temperature Control : Low temperatures (0–5°C) prevent side reactions in substitution steps ().

- pH Management : Acidic conditions (e.g., HCl) stabilize intermediates during reductions ().

- Catalysts : Piperidine or DMAP accelerates condensation ().

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?

- Methodological Answer :

- Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) via fractional factorial designs.

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., uses DoE for diphenyldiazomethane synthesis).

- Flow Chemistry : Continuous-flow systems improve reproducibility and scalability (e.g., ’s Omura-Sharma-Swern oxidation case study).

- Statistical Validation : ANOVA and Pareto charts identify significant parameters (e.g., integrates statistical modelling) .

Q. How to resolve discrepancies in spectral data for structural confirmation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., emphasizes spectroscopy for pyrrolo-pyrimidines).

- Isotopic Labeling : Use N or F NMR for trifluoromethyl/pyrrolidinone groups (inferred from ’s fluorinated analogs).

- Computational Predictions : DFT calculations (e.g., Gaussian software) simulate NMR shifts for comparison .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the pyridine or trifluoromethylphenyl moieties (e.g., synthesizes thieno-pyrimidine analogs for bioactivity screening).

- Biochemical Assays : Test binding affinity (e.g., enzyme inhibition) and cytotoxicity (e.g., MTT assays).

- Molecular Docking : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., ’s pyrazolo-pyrimidine analogs) .

Q. How to address solubility challenges in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., notes solubility limitations for similar acetamides) .

Q. What computational methods predict metabolic stability and degradation pathways?

- Methodological Answer :

- In Silico Metabolism : Software like MetaSite or Schrödinger’s ADMET Predictor identifies likely oxidation/hydrolysis sites.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 1–3 months) with LC-MS monitoring (e.g., ’s emphasis on stability for pyrrolo-pyrimidines) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., IC measurements) against positive controls.

- Cell Line Variability : Test multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Dose-Response Curves : Ensure linear dynamic ranges ( highlights bioactivity variability in thieno-pyrimidines) .

Q. Why do synthetic yields vary between literature reports?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to trace byproducts (e.g., ’s recrystallization step for purity).

- Reagent Quality : Degraded catalysts (e.g., iron powder oxidation in ) reduce efficiency.

- Scale Effects : Pilot-scale reactions may require adjusted stoichiometry (’s industrial-scale focus vs. lab-scale in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.